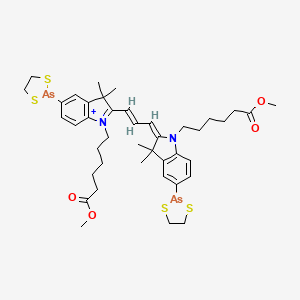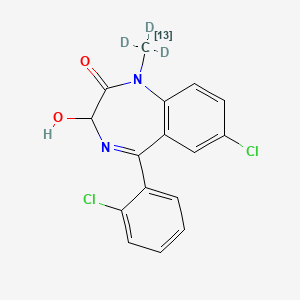
Lormetazepam-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lormetazepam-13C,d3 is a stable isotope-labeled compound of Lormetazepam, a benzodiazepine derivative. It is primarily used as a reference standard in pharmaceutical research and analytical testing. The compound has a molecular formula of 13C C15 D3 H9 Cl2 N2 O2 and a molecular weight of 339.20 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lormetazepam-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lormetazepam molecule. The process typically starts with the preparation of labeled precursors, followed by their integration into the benzodiazepine structure through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure the purity and consistency of the compound. The process involves advanced techniques in isotope labeling and organic synthesis, often carried out in specialized facilities equipped for handling stable isotopes .
Analyse Des Réactions Chimiques
Types of Reactions
Lormetazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Halogenation or alkylation at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Lormetazepam, each with distinct pharmacological properties. These derivatives are often used in further research to explore the structure-activity relationship of benzodiazepines .
Applications De Recherche Scientifique
Lormetazepam-13C,d3 is widely used in scientific research for:
Pharmaceutical Analysis: As a reference standard in the quantification of Lormetazepam in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Studies: To trace the metabolic pathways of Lormetazepam in the body and understand its pharmacokinetics and pharmacodynamics.
Drug Development: In the development of new benzodiazepine derivatives with improved therapeutic profiles.
Forensic Toxicology: In the detection and quantification of Lormetazepam in forensic samples.
Mécanisme D'action
Lormetazepam-13C,d3, like Lormetazepam, exerts its effects by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) A receptor. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and resulting in hyperpolarization. This mechanism produces the anxiolytic, sedative, and muscle relaxant effects characteristic of benzodiazepines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lormetazepam: The non-labeled version of Lormetazepam-13C,d3, used clinically for the treatment of insomnia and anxiety.
Temazepam: Another benzodiazepine with similar hypnotic and anxiolytic properties.
Lorazepam: Known for its anxiolytic and sedative effects, often used in the treatment of anxiety disorders.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it invaluable in research settings for precise quantification and metabolic studies. This labeling allows researchers to distinguish it from endogenous compounds and other exogenous substances, providing accurate and reliable data .
Propriétés
Formule moléculaire |
C16H12Cl2N2O2 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3 |
Clé InChI |
FJIKWRGCXUCUIG-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


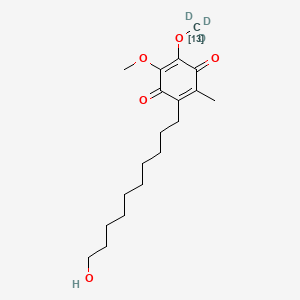
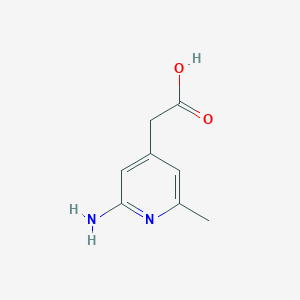
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
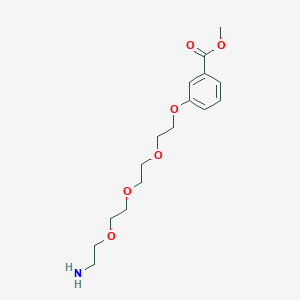

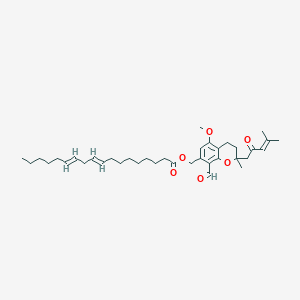
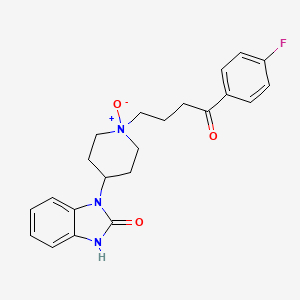
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
